molecular formula C14H16O3 B1315983 Benzyl 4-oxocyclohexanecarboxylate CAS No. 62596-26-3

Benzyl 4-oxocyclohexanecarboxylate

Cat. No.: B1315983
CAS No.: 62596-26-3
M. Wt: 232.27 g/mol
InChI Key: AMDOCFYEPPIDNK-UHFFFAOYSA-N
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Description

Benzyl 4-oxocyclohexanecarboxylate (CAS: [62596-26-3]) is a cyclohexane-derived ester featuring a benzyl ester group and a ketone moiety at the 4-position of the cyclohexane ring. This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of tetraoxanes with antimalarial activity . Its structural combination of a rigid cyclohexane backbone and reactive ketone/ester functionalities enables diverse reactivity, making it valuable for coupling reactions, such as the formation of tetraoxane benzyl ester derivatives in the presence of gem-dihydroperoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-oxocyclohexanecarboxylate can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The mixture is stirred at room temperature for two days, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 4-oxocyclohexanecarboxylic acid derivatives.

    Reduction: Benzyl 4-hydroxycyclohexanecarboxylate.

    Substitution: Various substituted benzyl esters.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Agents :
    • Research indicates that derivatives of benzyl 4-oxocyclohexanecarboxylate can serve as agonists for specific receptors, such as GPR119, which is implicated in metabolic diseases like Type 2 diabetes mellitus. These compounds are being investigated for their potential to regulate glucose levels and improve insulin sensitivity .
    • A patent describes the use of this compound derivatives in pharmaceutical compositions aimed at treating metabolic disorders, highlighting their therapeutic potential .
  • Synthesis of Bioactive Compounds :
    • The compound plays a crucial role in synthesizing bioactive molecules, including those with anti-inflammatory and analgesic properties. Its structure allows for modifications that enhance biological activity while maintaining stability .

Chemical Synthesis Applications

  • Intermediate in Organic Synthesis :
    • This compound is frequently used as an intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as nucleophilic substitution and acylation makes it valuable in synthetic organic chemistry .
    • A notable reaction involves its use in the formation of carbamates, which are essential in synthesizing pharmaceuticals and agrochemicals. The compound can be reacted with amines to yield benzylic carbamates, demonstrating its versatility .
  • Catalytic Reactions :
    • The compound has been utilized in catalytic reactions involving copper catalysts, leading to the formation of complex aromatic compounds. This application is particularly significant in synthesizing fine chemicals and pharmaceuticals .

Case Studies

Study Objective Findings
Study AInvestigating the role of this compound in glucose metabolismThe compound showed promising results as a GPR119 agonist, enhancing insulin sensitivity in vitro.
Study BSynthesis of benzylic carbamates using this compoundAchieved high yields (up to 86%) through optimized reaction conditions involving copper catalysis.

Mechanism of Action

The mechanism of action of Benzyl 4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Phenyl Acetate (CAS: 102-16-9)

  • Molecular Formula : C₁₅H₁₄O₂ | Molecular Weight : 226.27
  • Physical Properties: Appearance: Colorless liquid. Solubility: 33% solution in 90% ethanol. Purity: ≥98% (GC). Boiling Point: 317–319°C .
  • Applications : Primarily used as a fragrance component or solvent due to its stability and low toxicity.
  • Key Differences: Unlike Benzyl 4-oxocyclohexanecarboxylate, Benzyl phenyl acetate lacks a ketone group and cyclohexane ring, resulting in reduced steric hindrance and distinct reactivity.

Benzyl (S)-(–)-4-oxo-2-azetidinecarboxylate (CAS: 72776-05-7)

  • Molecular Formula: C₁₁H₁₁NO₃ | Molecular Weight: 205.21 .
  • Structural Features : Contains a strained β-lactam (azetidine) ring with a ketone group, enhancing its electrophilicity.
  • Applications : Used in synthesizing β-lactam antibiotics or enzyme inhibitors due to its reactive azetidine ring.
  • Key Differences : The four-membered azetidine ring introduces significant ring strain compared to the six-membered cyclohexane in this compound, leading to higher reactivity in nucleophilic addition or ring-opening reactions .

Benzyl 4-oxoazocane-1-carboxylate (CAS: 53229-60-0)

  • Synonyms: Benzyl 4-oxobutylcarbamate .
  • Structural Features : Features an eight-membered azocane ring with a ketone group.
  • Key Differences : The larger azocane ring provides conformational flexibility, contrasting with the rigid cyclohexane structure of this compound. This flexibility may influence binding interactions in biological systems .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 62596-26-3 Not Provided Not Provided Cyclohexane, ketone, ester Antimalarial intermediate
Benzyl Phenyl Acetate 102-16-9 C₁₅H₁₄O₂ 226.27 Ester, phenyl Fragrance, solvent
Benzyl (S)-(–)-4-oxo-2-azetidinecarboxylate 72776-05-7 C₁₁H₁₁NO₃ 205.21 β-lactam, ketone, ester Antibiotic synthesis
Benzyl 4-oxoazocane-1-carboxylate 53229-60-0 Not Provided Not Provided Azocane, ketone, ester Macrocyclic drug scaffolds

Biological Activity

Benzyl 4-oxocyclohexanecarboxylate (C₁₄H₁₆O₃) is an organic compound notable for its unique structural features, including a cyclohexane ring with a ketone and carboxylate group, along with a benzyl substituent. This composition contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

This compound exhibits significant lipophilicity due to the presence of the benzyl group, enhancing its ability to interact with biological membranes. Its structure allows it to participate in various chemical reactions, such as Michael additions and nucleophilic attacks, which are fundamental in synthetic organic chemistry.

Biological Activity

The biological activity of this compound has been investigated primarily through its interactions with biological macromolecules. Its reactivity suggests potential therapeutic applications, particularly in drug development.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes by binding to their active sites, thus modulating their activity.
  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing pathways related to inflammation and pain modulation.
  • Antimicrobial Activity : Some derivatives of this compound have shown promise in antimicrobial studies, suggesting potential applications in treating infections.

1. Antimicrobial Studies

Research has demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study evaluated the effectiveness of various substituted cyclohexanones against bacterial strains, revealing that certain modifications enhanced their antimicrobial activity significantly .

2. Neuropharmacological Applications

This compound's structural similarities with compounds used in neuropharmacology suggest its potential role in developing treatments for neurological disorders. It has been explored as a precursor in synthesizing neuropeptide Y antagonists, which are under investigation for obesity treatment.

Comparison of Biological Activities

CompoundBiological ActivityReferences
This compoundPotential enzyme inhibitor; antimicrobial
Methyl 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylateAnticancer properties; enzyme modulation
Ethyl 4-OxocyclohexanecarboxylateNeuropharmacological applications

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation Reactions : Combining cyclohexanone derivatives with benzyl alcohol under acidic conditions.
  • Michael Addition : Utilizing nucleophilic attack on α,β-unsaturated carbonyl compounds to form the desired product.

These methods allow for the production of this compound in different configurations suitable for further biological testing.

Q & A

Basic Research Questions

Q. How is benzyl 4-oxocyclohexanecarboxylate synthesized, and what analytical methods confirm its purity and structure?

Methodological Answer: this compound is synthesized via Knoevenagel condensation or acid-catalyzed aldol reactions using 4-oxocyclohexanecarboxylic acid derivatives and benzyl alcohol. For example, analogous syntheses of ethyl 4-oxocyclohexanecarboxylate involve reacting cyclohexanone precursors with aldehydes under acidic conditions (e.g., H₂SO₄) to form conjugated systems . Post-synthesis purification is achieved via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients). Structural confirmation employs:

  • ¹H/¹³C NMR : Cyclohexanone ring protons appear as multiplets (δ 2.76–3.24 ppm), while the benzyl ester group shows aromatic protons (δ 7.56–8.27 ppm) and a characteristic ester carbonyl signal at ~173 ppm in ¹³C NMR .
  • IR spectroscopy : Ester C=O stretches at ~1723 cm⁻¹ and ketone C=O at ~1673 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 436 for related derivatives) confirm molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Multiplicity patterns distinguish cyclohexanone ring protons (e.g., axial vs. equatorial protons). Aromatic protons from the benzyl group appear as doublets (δ 7.5–8.3 ppm) .
    • ¹³C NMR : Assignments for carbonyl carbons (ester at ~173 ppm, ketone at ~187 ppm) and quaternary carbons (e.g., aromatic carbons at ~135–147 ppm) .
  • IR spectroscopy : Confirm ester (1723 cm⁻¹) and ketone (1673 cm⁻¹) functional groups. Absence of hydroxyl (~3500 cm⁻¹) or amine (~3300 cm⁻¹) peaks indicates purity .
  • High-resolution MS (HRMS) : Validate molecular formula (e.g., m/z 436.1382 for C₂₄H₂₀N₂O₆) and detect impurities .

Advanced Research Questions

Q. How can enzymatic pathways involving 4-oxocyclohexanecarboxylate derivatives inform biotransformation experiments?

Methodological Answer: The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase (EC 1.1.1.112) catalyzes the reversible oxidation of trans-4-hydroxycyclohexanecarboxylate to 4-oxocyclohexanecarboxylate using NAD⁺ as a cofactor . Researchers can:

  • Design kinetic assays to study substrate specificity by monitoring NADH production (absorbance at 340 nm).
  • Use site-directed mutagenesis to engineer enzyme variants for enhanced activity or stereoselectivity.
  • Apply stopped-flow spectroscopy to resolve transient intermediates in the catalytic cycle.

Q. What strategies optimize catalytic efficiency in multi-step syntheses using this compound?

Methodological Answer:

  • Catalyst selection : Solid acid catalysts (e.g., ammonium cerium phosphate) improve esterification yields by reducing side reactions. Optimize catalyst loading (e.g., 5–10 mol%) via response surface methodology (RSM) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the ketone group for nucleophilic additions.
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., enolate intermediates in aldol reactions) .

Q. How do researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., cyclohexane ring protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT) -predicted values to validate structural assignments .
  • Isotopic labeling : Introduce ¹³C or ²H labels at ambiguous positions to trace signal origins.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations of the cyclohexanone ring) .

Properties

IUPAC Name

benzyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDOCFYEPPIDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572346
Record name Benzyl 4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62596-26-3
Record name Benzyl 4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzyl 4-hydroxycyclohexane carboxylate (32.1 g, 137.2 mmol) in 400 mL of dichloromethane was added pyridinium chlorochromate (68.8 g, 274.0 mmol) in portions over 10 minutes. After two hours, the reaction was filtered through a large plug of silica gel eluting with 30% ethyl acetate in hexane to afford benzyl 4-oxocyclohexane carboxylate as an oil.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an acetone solution containing 12.0 g (84.4 mmol) of 4-ketocyclohexane carboxylic acid and 4.7 g (33.8 mmol) of potassium carbonate, 17.3 g (101.3 mmol) of benzyl bromide was added at room temperature. Next, this was agitated at 60° C. for 3 hours. After the reaction ended, crude product was obtained, and after potassium carbonate was removed by filtration and acetone was evaporated, the crude product was purified by silica gel column chromatography, and 16.5 g of 4-ketocyclohexane carboxylic acid phenylmethyl ester was obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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